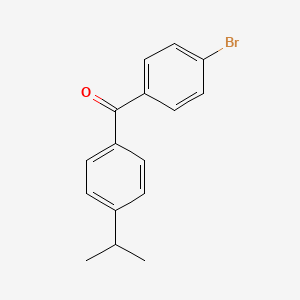

4-Bromo-4'-iso-propylbenzophenone

Übersicht

Beschreibung

4-Bromo-4’-iso-propylbenzophenone is a chemical compound with the molecular formula C16H15BrO and a molecular weight of 303.19 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-iso-propylbenzophenone typically involves the bromination of 4’-iso-propylbenzophenone. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-4’-iso-propylbenzophenone may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-4’-iso-propylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as phenols or amines.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of 4-Bromo-4'-iso-propylbenzophenone can be categorized into several key areas:

-

Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can be utilized to create structurally complex molecules through reactions such as Friedel-Crafts acylation and cross-coupling reactions.

- Photoinitiators : It is employed as a photoinitiator in UV-curable coatings and adhesives, where it helps initiate polymerization upon exposure to UV light.

-

Material Science

- Polymer Chemistry : The compound is used in the production of specialty polymers that require specific thermal and mechanical properties. Its incorporation into polymer matrices enhances the material's performance in terms of durability and resistance to environmental factors.

- Coatings and Adhesives : Due to its excellent adhesion properties, it is formulated into high-performance coatings and adhesives, particularly for automotive and industrial applications.

-

Pharmaceutical Applications

- Drug Development : this compound has been investigated for its potential as a scaffold in drug design. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further research in oncology.

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Essential for complex molecule synthesis |

| Material Science | Used in polymer production | Enhances thermal stability |

| Coatings & Adhesives | Photoinitiator in UV-curable systems | Improves curing efficiency |

| Pharmaceutical Research | Scaffold for drug development | Potential anticancer activity |

Case Studies

-

Photoinitiator Efficiency :

A study demonstrated that this compound significantly enhances the curing process of UV coatings compared to traditional photoinitiators. The results indicated improved mechanical properties and chemical resistance of the cured films, making it suitable for high-performance applications. -

Anticancer Compound Development :

Research conducted on derivatives of this compound revealed promising cytotoxic activity against various cancer cell lines. The study emphasized the need for further exploration into its mechanism of action and potential as a therapeutic agent. -

Polymer Composite Studies :

In polymer chemistry, incorporating this compound into epoxy resins was found to enhance thermal stability and mechanical strength. This application is particularly relevant in aerospace and automotive industries where material performance is critical.

Wirkmechanismus

The mechanism of action of 4-Bromo-4’-iso-propylbenzophenone involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The compound’s reactivity is influenced by the presence of the iso-propyl group, which can affect the electron density and steric hindrance around the reactive sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromobenzophenone: Similar structure but lacks the iso-propyl group.

4’-Iso-propylbenzophenone: Similar structure but lacks the bromine atom.

4-Chloro-4’-iso-propylbenzophenone: Similar structure with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-4’-iso-propylbenzophenone is unique due to the presence of both the bromine and iso-propyl groups, which confer distinct chemical reactivity and physical properties.

Biologische Aktivität

4-Bromo-4'-iso-propylbenzophenone (CAS No. 91404-24-9) is an organic compound belonging to the benzophenone family. It has garnered attention due to its unique structural features, which include a bromine atom at the 4-position of one phenyl ring and an iso-propyl group at the 4'-position of the other phenyl ring. These characteristics influence its biological activity, particularly in enzyme interactions and potential therapeutic applications.

The molecular formula of this compound is C16H15BrO, with a molecular weight of approximately 305.20 g/mol. Its structure is critical for understanding its reactivity and interactions within biological systems.

Research indicates that this compound interacts with various molecular targets, primarily enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially leading to the formation of reactive intermediates that can modulate biochemical pathways.

Enzyme Interaction

The compound has been noted for its potential inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, it has been reported to inhibit CYP1A2 and CYP2C19, which could lead to significant drug-drug interactions .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, though further research is required to establish its efficacy and mechanism.

- Potential as a Precursor in Medicinal Chemistry : While not directly used as a pharmaceutical agent, it serves as a precursor for developing new therapeutic agents due to its structural characteristics .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity based on substitution patterns:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Bromo-4'-methylbenzophenone | Bromine at the 3-position, methyl group | Different steric effects due to methyl substitution |

| 3-Chloro-4'-iso-propylbenzophenone | Chlorine at the 3-position | Variations in reactivity due to chlorine's electronegativity |

| 4-Bromo-4'-propylbenzophenone | Propyl group instead of iso-propyl | Altered physical properties due to longer alkyl chain |

| 4-Bromo-2-methylbenzophenone | Methyl group at the 2-position | Changes in electronic distribution affecting reactivity |

This table illustrates how the specific substitution pattern of this compound influences its chemical reactivity and biological properties compared to other benzophenone derivatives .

Case Studies

Recent case studies have highlighted the potential applications of this compound in various fields:

- Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents targeting specific diseases.

- Material Science : Its properties may be utilized in developing materials with enhanced electronic or optical characteristics.

One notable study focused on its role as an intermediate in synthesizing compounds with anticancer properties, demonstrating its versatility in medicinal applications .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUABJTFNELDHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373701 | |

| Record name | 4-Bromo-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91404-24-9 | |

| Record name | 4-Bromo-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.